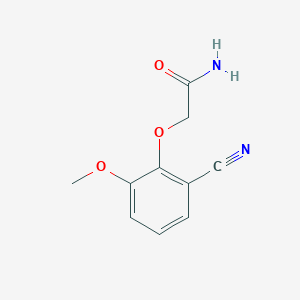
2-(2-Cyano-6-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyano-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a cyano group, a methoxy group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-6-methoxyphenoxy)acetamide typically involves the reaction of 2-cyano-6-methoxyphenol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Starting Materials: 2-cyano-6-methoxyphenol, chloroacetamide
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The phenol is first deprotonated by the base to form the phenoxide ion, which then undergoes nucleophilic substitution with chloroacetamide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyano-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or thiols can react with the phenoxyacetamide moiety under basic conditions.
Major Products Formed
Oxidation: 2-(2-Hydroxy-6-methoxyphenoxy)acetamide
Reduction: 2-(2-Amino-6-methoxyphenoxy)acetamide
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Cyano-6-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Cyano-6-methoxyphenoxy)acetamide depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The cyano group can interact with nucleophilic residues in the enzyme, while the phenoxyacetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyano-6-methoxyphenoxy)acetic acid
- 2-(2-Cyano-6-methoxyphenoxy)ethanol
- 2-(2-Cyano-6-methoxyphenoxy)ethylamine
Uniqueness
2-(2-Cyano-6-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a methoxy group on the phenoxy ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-(2-cyano-6-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-2-3-7(5-11)10(8)15-6-9(12)13/h2-4H,6H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPNDBTXLEXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7811816.png)
![butyl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B7811823.png)
![ethyl 2-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B7811828.png)
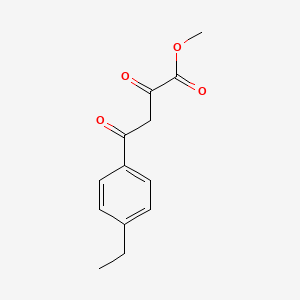
![2-[2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811841.png)
![1-Phenyl-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811846.png)
![2-[2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811853.png)
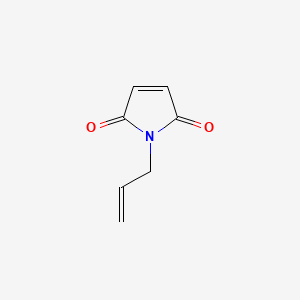
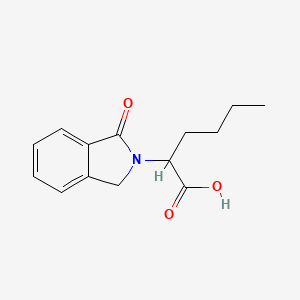
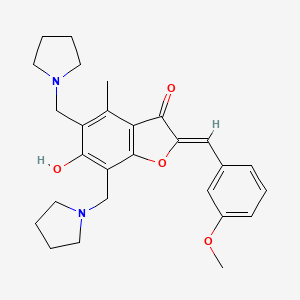
![(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811884.png)
![(2Z)-7-[(3-methylpiperidinium-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811902.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-7-[(3,5-dimethylpiperidinium-1-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811907.png)
![(2Z)-7-{[benzyl(methyl)ammonio]methyl}-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-olate](/img/structure/B7811914.png)
